
2-(1H-pyrrol-3-yl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrrol-3-yl)propan-2-ol is an organic compound that features a pyrrole ring substituted with a hydroxyl group and a propyl chain. This compound is part of the broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves large-scale synthesis using metal-catalyzed reactions. For example, a manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products . This method is highly selective and avoids the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halides.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halogenated derivatives or amines.
Scientific Research Applications
2-(1H-pyrrol-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrrole derivatives.
Biology: Pyrrole derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Industry: Pyrrole derivatives are used in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-3-yl)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound, which lacks the hydroxyl and propyl substituents.
Pyrrolidine: A saturated analog of pyrrole, which has different biological activities.
Indole: A benzopyrrole derivative with a fused benzene ring, known for its diverse biological activities.
Uniqueness
2-(1H-pyrrol-3-yl)propan-2-ol is unique due to the presence of both a hydroxyl group and a propyl chain on the pyrrole ring. This combination of functional groups allows for unique interactions with biological molecules and distinct chemical reactivity compared to other pyrrole derivatives.
Properties
Molecular Formula |
C7H11NO |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-(1H-pyrrol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO/c1-7(2,9)6-3-4-8-5-6/h3-5,8-9H,1-2H3 |
InChI Key |
SBAGIYUWDBIQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CNC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



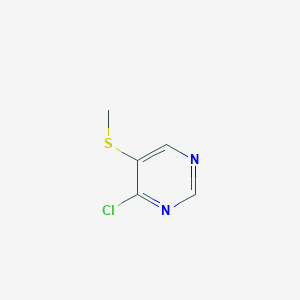
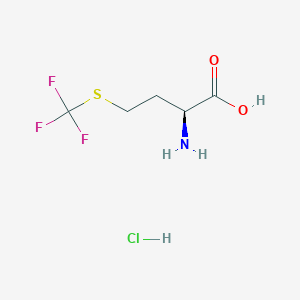
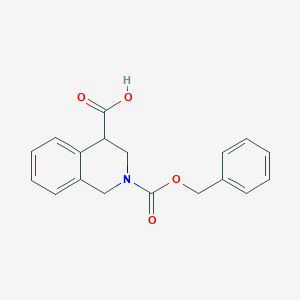
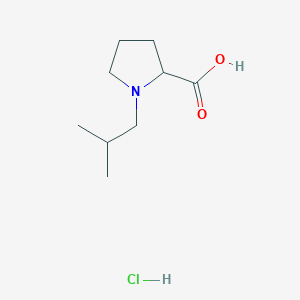
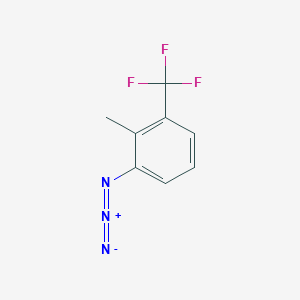
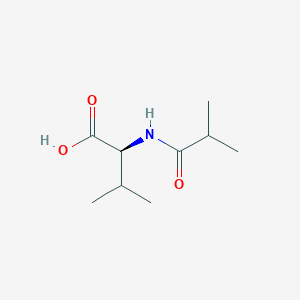
![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride](/img/structure/B13543534.png)

![2-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine dihydrochloride](/img/structure/B13543542.png)
![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)

![6-fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13543561.png)

